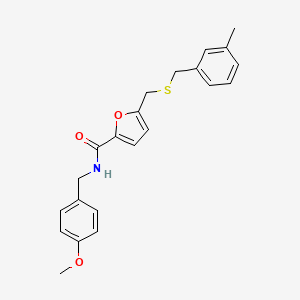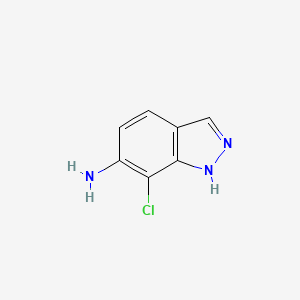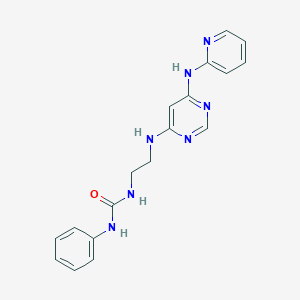
N-(3-((4-benzylpiperidin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-((4-benzylpiperidin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C24H28N2O2S and its molecular weight is 408.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-((4-benzylpiperidin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((4-benzylpiperidin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Neuroinflammation
One of the notable applications of structurally related compounds is in the domain of neuroinflammation. For instance, a PET radiotracer specific for CSF1R, a microglia-specific marker, has shown potential for imaging of reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. This application is crucial for understanding and potentially treating a wide variety of neuropsychiatric disorders, including traumatic brain injury, demyelinating disease, Alzheimer’s disease, and Parkinson’s disease. The ability to measure microglial activity noninvasively provides significant insights into neuroinflammation and its role in neurological disorders (Horti et al., 2019).
Antimicrobial Activities
Compounds structurally similar to the one have been explored for their antimicrobial properties. For example, new di- and triorganotin(IV) carboxylates derived from a Schiff base have been synthesized and their in vitro antimicrobial activities evaluated against a range of fungi and bacteria. Such studies highlight the potential of these compounds in developing new antimicrobial agents, which is critical given the increasing resistance to existing antibiotics. The research into these compounds' antimicrobial activities can pave the way for novel therapeutic agents (Dias et al., 2015).
Pharmaceutical Developments
Structurally related compounds have also been investigated for their potential pharmaceutical applications. The synthesis and biological characterization of novel series of compounds as potent inhibitors of influenza A H5N1 virus is one such example. These studies are instrumental in the ongoing search for new therapeutic agents against lethal viruses and can provide a foundation for further research into compounds with similar structures for antiviral applications. The exploration of these compounds' effects against viruses contributes to the broader field of antiviral research and pharmaceutical development (Yongshi et al., 2017).
properties
IUPAC Name |
N-[3-[(4-benzylpiperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-17-18(2)29-24(25-23(27)22-9-6-14-28-22)21(17)16-26-12-10-20(11-13-26)15-19-7-4-3-5-8-19/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEBSWQSDNNTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCC(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-benzylpiperidin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2441480.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2441485.png)
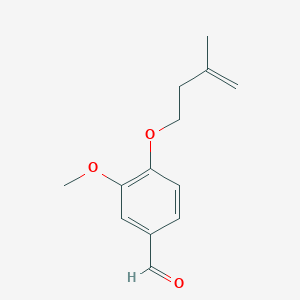
![(E)-4-(Dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2441488.png)
![N-Ethyl-N-[2-[4-[2-(methylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2441489.png)
![5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2441491.png)
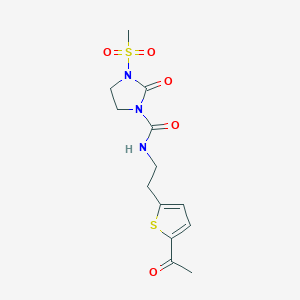
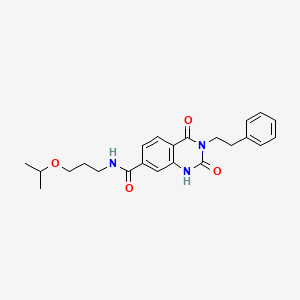
![N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/no-structure.png)
